3-Methoxy-2,4,6-trimethylphenol
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Overview
Description
3-Methoxy-2,4,6-trimethylphenol is an organic compound with the molecular formula C10H14O2. It belongs to the class of phenolic compounds, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct structure, where three methyl groups and one methoxy group are attached to the benzene ring. It is also referred to by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,4,6-trimethylphenol typically involves the methylation of 2,4,6-trimethylphenol. This process can be carried out using methanol in the presence of a solid acid catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The reaction is carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-Methoxy-2,4,6-trimethylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: Similar structure but lacks the methoxy group.
2,3,6-Trimethylphenol: Another isomer with different methyl group positions.
4-Methoxy-2,3,6-trimethylphenol: Similar structure with a methoxy group at a different position.
Uniqueness
3-Methoxy-2,4,6-trimethylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other trimethylphenol isomers.
Properties
CAS No. |
34883-05-1 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-6-5-7(2)10(12-4)8(3)9(6)11/h5,11H,1-4H3 |
InChI Key |
KCBDCCLIAJJJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)OC)C |
Origin of Product |
United States |
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